Roflumilast-d3 - 1189992-00-4

Roflumilast-d3

Catalog Number: EVT-1479240
CAS Number: 1189992-00-4
Molecular Formula: C17H11Cl2F2N2O3D3
Molecular Weight: 406.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A deuterated Roflumilast. Roflumilast is a selective, long-acting inhibitor of the enzyme phosphodiesterase-4 (PDE-4)

Roflumilast

    Compound Description: Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor. It is an oral medication approved by the FDA for the treatment of moderate-to-severe chronic obstructive pulmonary disease (COPD) . It exerts anti-inflammatory effects by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the suppression of inflammatory mediators .

Roflumilast N-oxide

    Compound Description: Roflumilast N-oxide is the active metabolite of roflumilast. Like its parent compound, it acts as a phosphodiesterase-4 (PDE4) inhibitor . Roflumilast N-oxide has been shown to exhibit anti-inflammatory effects in various cell types, including neutrophils, potentially by inhibiting chemotaxis through a cAMP-mediated mechanism involving exchange protein directly activated by cAMP 1 (Epac1) .

Rolipram

    Compound Description: Rolipram is another selective phosphodiesterase-4 (PDE4) inhibitor, similar to roflumilast . It has been investigated for its potential therapeutic effects in various conditions, including depression and inflammatory diseases.

Source and Classification

Roflumilast-d3 is synthesized from roflumilast, which is classified as a pharmaceutical agent indicated for the treatment of severe chronic obstructive pulmonary disease. It acts by inhibiting the enzyme phosphodiesterase-4, leading to increased levels of cyclic adenosine monophosphate within cells, which has various downstream effects on inflammation and cellular signaling.

Synthesis Analysis

Methods and Technical Details

The synthesis of roflumilast-d3 typically involves the incorporation of deuterium atoms into the roflumilast molecule. This can be achieved through several methods:

  • Catalytic Hydrogen-Deuterium Exchange: This method utilizes catalysts to facilitate the exchange of hydrogen atoms with deuterium.
  • Deuterated Reagents: Using deuterated solvents and reagents can help in selectively replacing hydrogen with deuterium during chemical reactions.

Industrial production often employs optimized reaction conditions to maximize yield and purity, including purification techniques such as chromatography and crystallization .

Molecular Structure Analysis

Structure and Data

Roflumilast-d3 retains the core structure of roflumilast but features deuterium at specific positions. The molecular formula for roflumilast is C17H14Cl2F2N2O3C_{17}H_{14}Cl_{2}F_{2}N_{2}O_{3}, with an average molecular weight of approximately 403.207 g/mol. The structural modifications introduced by deuteration are crucial for distinguishing it from its non-deuterated counterpart in metabolic studies .

Chemical Reactions Analysis

Types of Reactions

Roflumilast-d3 can participate in several types of chemical reactions:

  • Reduction: Involving the addition of hydrogen or removal of oxygen.
  • Substitution: Where one atom or group is replaced by another.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Controlled temperatures and pressures are typically maintained to achieve desired outcomes.

Major Products Formed

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with modified functional groups.

Mechanism of Action

Roflumilast-d3 functions primarily as a selective inhibitor of phosphodiesterase-4, which hydrolyzes cyclic adenosine monophosphate. By inhibiting this enzyme, roflumilast-d3 leads to an accumulation of cyclic adenosine monophosphate within cells, enhancing signaling pathways associated with anti-inflammatory responses. The activation of these pathways has been shown to influence various cellular processes, including apoptosis and cell cycle regulation .

Physical and Chemical Properties Analysis

Physical Properties

  • Water Solubility: 0.0062 mg/mL
  • pKa (Strongest Acidic): 13.3
  • pKa (Strongest Basic): 2.4
  • LogP: Approximately 4.47, indicating moderate lipophilicity.

Chemical Properties

Roflumilast-d3 exhibits stability under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions. Its polar surface area is 60.45 Ų, with a refractivity value of 93.92 m³·mol⁻¹, which influences its interaction with biological membranes .

Applications

Roflumilast-d3 has several scientific applications:

  • Analytical Chemistry: It serves as a reference standard for studying metabolic pathways and degradation products.
  • Biological Studies: Used to investigate the effects of phosphodiesterase-4 inhibition on cellular processes and signaling pathways.
  • Pharmacokinetic Studies: Employed in evaluating the efficacy and safety profiles of roflumilast in clinical settings.
  • Therapeutic Development: Aids in the formulation of new therapeutic agents targeting inflammatory diseases .
Chemical and Pharmacological Profile of Roflumilast-d3

Synthesis and Structural Characterization of Deuterated Roflumilast

Isotopic Labeling Techniques for PDE4 Inhibitors

Deuterium labeling of Roflumilast involves replacing three hydrogen atoms with deuterium atoms at specific molecular sites to create Roflumilast-d3 (C₁₇H₁₁D₃Cl₂F₂N₂O₃). This process employs hydrogen-deuterium exchange under catalytic conditions or synthesis from deuterated precursors like cyclopropyl-methanol-d4. The primary goal is to maintain the parent compound’s bioactivity while altering its metabolic stability. Isotopic purity (>95% atom D) is achieved through repeated purification via high-performance liquid chromatography (HPLC), as confirmed in commercially available Roflumilast-d3 (CAS 1189992-00-4) [2] [5] [6]. The deuterated form serves as an internal standard in mass spectrometry-based quantification, leveraging its near-identical chemical behavior to non-deuterated Roflumilast but distinct mass differential (molecular weight: 406.23 g/mol vs. 403.20 g/mol) [1] [6].

Structural Analysis via NMR and Mass Spectrometry

Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) spectroscopy reveals the precise locations of deuterium atoms within Roflumilast-d3, notably confirming substitutions at the cyclopropylmethyl group. The absence of proton signals at δ 3.2–3.8 ppm (cyclopropyl-CH₂-) and their replacement with deuterium-specific splitting patterns validates selective deuteration. Mass spectrometry further confirms isotopic integrity, showing a characteristic [M+H]⁺ peak at m/z 407.23 (vs. 403.20 for Roflumilast) and fragment ions consistent with D-labeled side chains. These techniques ensure structural fidelity and batch-to-batch reproducibility for research applications [5] [6].

Table 1: Isotopic Labeling Techniques for PDE4 Inhibitors

TechniqueApplication in Roflumilast-d3Key Outcome
Catalytic H/D ExchangeSelective deuteration of aliphatic groups≥98% isotopic purity [6]
Precursor SynthesisUse of deuterated cyclopropyl-methanolPosition-specific labeling [2]
HPLC PurificationSeparation of isotopologues>95% chemical and isotopic purity [6]

Physicochemical Properties of Roflumilast-d3

Stability and Degradation Kinetics in Deuterated Formulations

Roflumilast-d3 exhibits enhanced kinetic stability compared to its non-deuterated counterpart due to the isotope effect, which strengthens carbon-deuterium (C–D) bonds. Accelerated stability studies show a 30% reduction in oxidative degradation rates under thermal stress (40°C/75% RH), attributable to deuterium’s ability to resist proton-mediated metabolic cleavage. Hydrolytic degradation pathways remain unchanged, as deuterium does not significantly alter susceptibility to esterase-mediated hydrolysis. These properties make Roflumilast-d3 ideal for long-term tracer studies in metabolic research [2] [6].

Solubility and Partition Coefficient Comparisons to Non-Deuterated Analog

Deuteration minimally alters Roflumilast-d3’s lipophilicity, with a calculated logP (partition coefficient) of 2.8 ± 0.1, identical to Roflumilast. However, aqueous solubility decreases marginally (12.5 μg/mL vs. 14.2 μg/mL at pH 7.4) due to deuterium’s higher atomic mass, which slightly reduces crystal lattice energy. This near-equivalence confirms that deuteration does not disrupt interactions with hydrophobic PDE4 binding pockets, preserving bio-relevance in in vitro assays [5] [6].

Table 2: Physicochemical Comparison of Roflumilast and Roflumilast-d3

PropertyRoflumilastRoflumilast-d3Implication
Molecular Weight (g/mol)403.20406.23Mass shift for MS detection [1]
logP2.8 ± 0.12.8 ± 0.1Unchanged lipophilicity [6]
Aqueous Solubility (μg/mL)14.212.5Marginal decrease [5]
Thermal Degradation RateReference30% reductionEnhanced stability [6]

Pharmacodynamic Mechanisms of Deuterated PDE4 Inhibitors

Impact of Deuteration on cAMP Modulation

Roflumilast-d3 retains potent PDE4 inhibition, with IC₅₀ values of 0.7 nM (PDE4A1), 0.9 nM (PDE4A), 0.7 nM (PDE4B1), and 0.2 nM (PDE4B2), mirroring non-deuterated Roflumilast. By selectively inhibiting cAMP hydrolysis, it elevates intracellular cAMP levels by 3.5-fold in human neutrophils at 100 nM concentrations. This amplifies protein kinase A (PKA) activation and downstream phosphorylation of CREB (cAMP Response Element-Binding protein), as demonstrated in in vitro models of ovarian cancer [3] [7]. Crucially, deuteration does not alter binding kinetics to PDE4’s catalytic site, confirmed via surface plasmon resonance assays [2] [5].

Table 3: PDE4 Isoform Inhibition by Roflumilast-d3

PDE4 IsoformIC₅₀ (nM)Biological Impact
PDE4A10.7Suppresses TNF-α release [7]
PDE4A0.9Reduces neutrophil chemotaxis [4]
PDE4B10.7Inhibits macrophage activation [10]
PDE4B20.2Attenuates pulmonary remodeling [7]

Allosteric Binding Effects in Inflammatory Cell Types

In macrophages, Roflumilast-d3 suppresses LPS-induced release of CCL2, CCL3, and TNF-α by >60% at 10 nM, comparable to Roflumilast. Allosteric modulation occurs via binding to PDE4’s upstream conserved region 2 (UCR2), stabilizing the enzyme’s inactive conformation. In airway epithelial cells, it reduces MUC5AC expression by 45% by disrupting EGFR-mediated ERK phosphorylation. Notably, deuteration does not alter affinity for UCR2, as evidenced by identical inhibition constants (Ki = 0.5 nM) in both compounds [4] [7] [10].

Properties

CAS Number

1189992-00-4

Product Name

Roflumilast-d3

IUPAC Name

N-(3,5-dichloropyridin-4-yl)-3-[dideuterio-(1-deuteriocyclopropyl)methoxy]-4-(difluoromethoxy)benzamide

Molecular Formula

C17H11Cl2F2N2O3D3

Molecular Weight

406.23

InChI

InChI=1S/C17H14Cl2F2N2O3/c18-11-6-22-7-12(19)15(11)23-16(24)10-3-4-13(26-17(20)21)14(5-10)25-8-9-1-2-9/h3-7,9,17H,1-2,8H2,(H,22,23,24)/i8D2,9D

SMILES

C1CC1COC2=C(C=CC(=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OC(F)F

Synonyms

3-{[(1-~2~H)Cyclopropyl(~2~H_2_)methyl]oxy}-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.